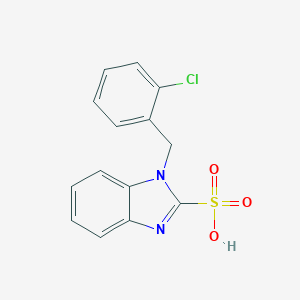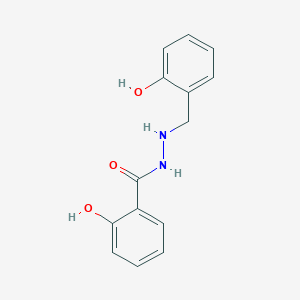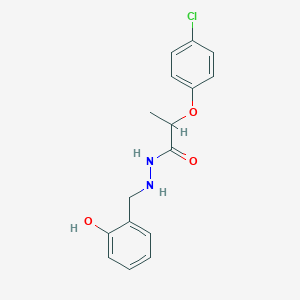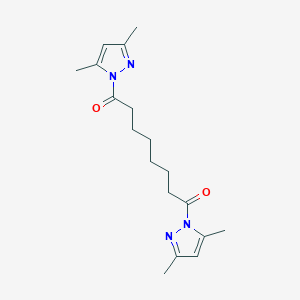![molecular formula C16H15NO2S B353001 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one CAS No. 104029-52-9](/img/structure/B353001.png)
3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a member of the benzothiazole family of compounds, which have been shown to possess a wide range of biological activities.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one can be achieved through a multistep reaction starting from commercially available starting materials.
Starting Materials
Phenol, 3-Chloropropanol, Benzo[d]thiazol-2(3H)-one, Sodium hydroxide, Sodium hydride, Diethyl ether, Chloroform, Methanol, Acetic acid, Sodium acetate, Sulfuric acid, Sodium bicarbonate
Reaction
Step 1: Synthesis of 3-phenoxypropan-1-ol, Phenol is reacted with 3-chloropropanol in the presence of sodium hydroxide as a base to give 3-phenoxypropan-1-ol., Step 2: Synthesis of 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one, 3-phenoxypropan-1-ol is reacted with benzo[d]thiazol-2(3H)-one in the presence of sodium hydride as a base in diethyl ether to give the desired product., Step 3: Purification of the product, The crude product is purified by recrystallization from chloroform/methanol mixture., Step 4: Optional acid-catalyzed cyclization, The product can be further cyclized in the presence of acetic acid and sodium acetate or sulfuric acid and sodium bicarbonate to give a higher yield of the desired compound.
Mechanism Of Action
The mechanism of action of 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one is not fully understood, but it is believed to act through the inhibition of certain enzymes or proteins involved in disease processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of certain protein kinases involved in the growth and proliferation of cancer cells.
Biochemical And Physiological Effects
The biochemical and physiological effects of 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one are diverse and depend on the specific biological activity being studied. For example, in studies of its anti-inflammatory activity, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In studies of its anti-tumor activity, it has been shown to induce apoptosis (programmed cell death) in cancer cells.
Advantages And Limitations For Lab Experiments
One advantage of 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one is its relatively simple synthesis method, which allows for the production of large quantities of the compound for use in lab experiments. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its biological activity.
Future Directions
There are many potential future directions for research on 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one. One area of interest is its potential as a therapeutic agent in the treatment of cancer. Further studies are needed to elucidate its mechanism of action and to determine its efficacy and safety in preclinical and clinical trials. Another area of interest is its potential as a diagnostic tool in the detection of certain diseases. Further studies are needed to determine its sensitivity and specificity for detecting disease biomarkers. Finally, there is potential for the development of novel analogs of 3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one with improved biological activity and pharmacokinetic properties.
Scientific Research Applications
3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one has been extensively studied for its potential as a therapeutic agent in the treatment of various diseases. It has been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. In addition, it has been investigated for its potential as a diagnostic tool in the detection of certain diseases.
properties
IUPAC Name |
3-(3-phenoxypropyl)-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S/c18-16-17(14-9-4-5-10-15(14)20-16)11-6-12-19-13-7-2-1-3-8-13/h1-5,7-10H,6,11-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCJQOTFFLVAEDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C3=CC=CC=C3SC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-phenoxypropyl)benzo[d]thiazol-2(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5Z)-5-[(2-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B352918.png)
![Methyl 3-({5-[(4-methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352919.png)
![Methyl 3-({5-[(4-chlorophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352921.png)
![Methyl 3-({5-[(4-bromophenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352923.png)

![Methyl 3-({5-[(4-ethoxyphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}methyl)benzoate](/img/structure/B352925.png)
![2-(2-{2-[(5-Bromothiophen-2-yl)methylidene]hydrazin-1-ylidene}-4-oxo-1,3-thiazolidin-5-yl)acetic acid](/img/structure/B352931.png)


![3-methoxy-N-(2-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B352943.png)

![3-[(4-Methoxyphenyl)methyl]-1,3-benzoxazol-2-one](/img/structure/B352951.png)
![3-(2-methoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B352954.png)
![N-(1-adamantyl)-4-[4-(benzenesulfonyl)piperazin-1-yl]-3-nitrobenzamide](/img/structure/B352955.png)